3-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate
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Overview
Description
3-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate is a chemical compound that features a phenylcarbamoyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate typically involves the reaction of phenyl isothiocyanate with a phenyl methanesulfonate derivative. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to form amines.
Substitution: The methanesulfonate group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the methanesulfonate group undergoes nucleophilic substitution reactions with biological nucleophiles such as DNA or proteins. This can lead to the formation of covalent bonds, resulting in the modification of the target molecules and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl methanesulfonate: A simpler analog without the phenylcarbamoyl and sulfanyl groups.
Phenylcarbamoyl sulfanyl derivatives: Compounds with similar structural features but different substituents.
Uniqueness
3-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate is unique due to the presence of both the phenylcarbamoyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62262-48-0 |
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Molecular Formula |
C14H13NO4S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[3-(phenylcarbamoylsulfanyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C14H13NO4S2/c1-21(17,18)19-12-8-5-9-13(10-12)20-14(16)15-11-6-3-2-4-7-11/h2-10H,1H3,(H,15,16) |
InChI Key |
IJEVJQCLRMSMQN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=CC=C1)SC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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